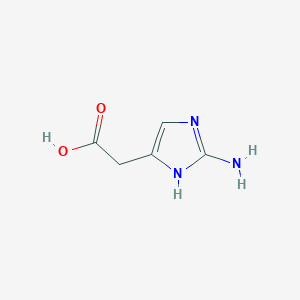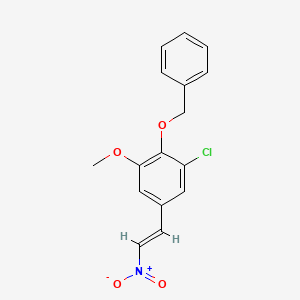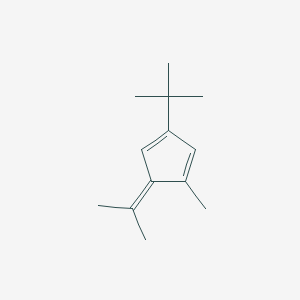
1,6,6-Trimethyl-3-tert-butyl-fulvene
Descripción general
Descripción
1,6,6-Trimethyl-3-tert-butyl-fulvene is an organic compound with the molecular formula C₁₃H₂₀. It belongs to the class of fulvenes, which are characterized by a five-membered ring with two double bonds and an unconjugated single bond. This compound is known for its stability and high reactivity, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
1,6,6-Trimethyl-3-tert-butyl-fulvene can be synthesized through various synthetic routes. One common method involves the reaction of 3-tert-butyl-1-methyl-5-propan-2-ylidenecyclopenta-1,3-diene with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity .
Análisis De Reacciones Químicas
1,6,6-Trimethyl-3-tert-butyl-fulvene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic substitution, can occur at the double bonds of the fulvene ring.
Aplicaciones Científicas De Investigación
1,6,6-Trimethyl-3-tert-butyl-fulvene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1,6,6-Trimethyl-3-tert-butyl-fulvene involves its interaction with molecular targets through its reactive double bonds. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various biological and chemical effects.
Comparación Con Compuestos Similares
1,6,6-Trimethyl-3-tert-butyl-fulvene can be compared with other similar compounds, such as:
- 3-tert-butyl-5,6,6-trimethylfulvene
- 3-tert-Butyl-1,6,6-trimethylfulvene
These compounds share similar structural features but may differ in their reactivity and applications. The unique combination of stability and reactivity in this compound makes it particularly valuable in various fields of research and industry .
Propiedades
IUPAC Name |
3-tert-butyl-1-methyl-5-propan-2-ylidenecyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-9(2)12-8-11(7-10(12)3)13(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGLAWCETLUCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC1=C(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376427 | |
| Record name | 1,6,6-Trimethyl-3-tert-butyl-fulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334696-50-3 | |
| Record name | 1,6,6-Trimethyl-3-tert-butyl-fulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
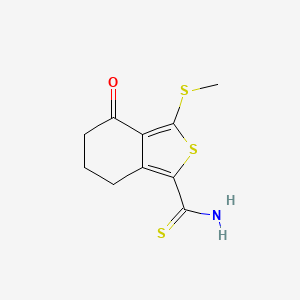
![3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate](/img/structure/B1620865.png)
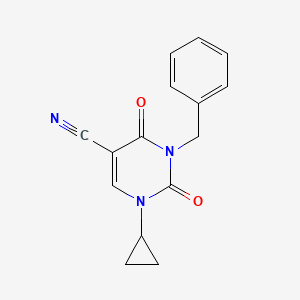

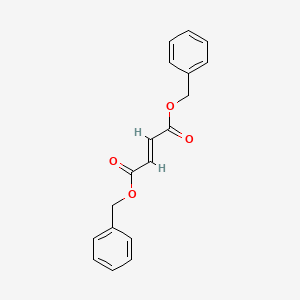
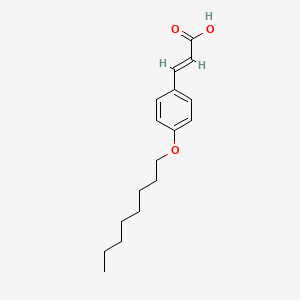
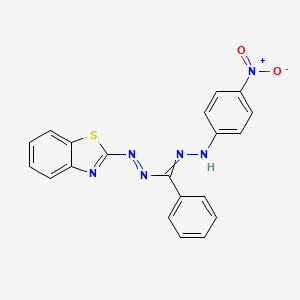
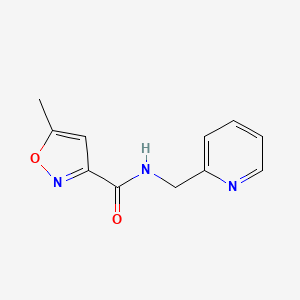
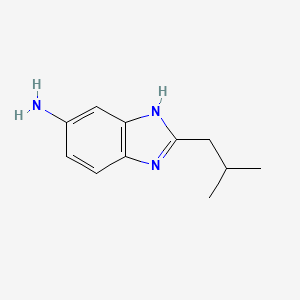
![3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-](/img/structure/B1620878.png)
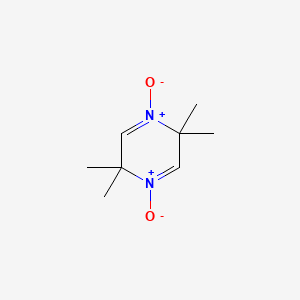
![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1620883.png)
